N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a fluorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide typically involves multiple stepsThe benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone in the presence of a catalyst . The subsequent steps involve the functionalization of the benzothiazole ring and the coupling with the fluorobenzamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution of the fluorine atom can produce various substituted derivatives .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group may contribute to the compound’s binding affinity and specificity, while the fluorobenzamide group can enhance its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-(1,3-benzothiazol-2-yl)-arylamides
- 2-arylbenzothiazole derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H15FN2O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H15FN2O2S/c1-12-10-13(23-20(26)14-6-2-3-7-16(14)22)11-15(19(12)25)21-24-17-8-4-5-9-18(17)27-21/h2-11,25H,1H3,(H,23,26) |
InChI Key |
HHGCCWHMIYUXFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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